2-ethoxy-4-{(Z)-[5-methyl-6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-ETHOXY-4-{[(2Z)-5-METHYL-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions such as ultrasonic activation at 20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-ETHOXY-4-{[(2Z)-5-METHYL-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 2-ETHOXY-4-[(E)-(6-METHYL-3,7-DIOXO-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- (2Z)-2-(4-ETHOXY-3-METHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE These compounds share structural similarities but differ in their specific functional groups and properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C26H24N2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[5-methyl-6-[(4-methylphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C26H24N2O5S/c1-5-32-22-13-19(10-11-21(22)33-17(4)29)14-23-25(31)28-16(3)20(24(30)27-26(28)34-23)12-18-8-6-15(2)7-9-18/h6-11,13-14H,5,12H2,1-4H3/b23-14- |
InChI Key |
GSXUTFASVVYYBS-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=C(C=C4)C)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=C(C=C4)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.